![molecular formula C46H30 B14227643 1,2-Di([1,1'-binaphthalen]-4-yl)benzene CAS No. 522630-12-2](/img/structure/B14227643.png)
1,2-Di([1,1'-binaphthalen]-4-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di([1,1’-binaphthalen]-4-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of two binaphthyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di([1,1’-binaphthalen]-4-yl)benzene typically involves the coupling of binaphthyl derivatives with benzene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the binaphthyl groups and the benzene ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 1,2-Di([1,1’-binaphthalen]-4-yl)benzene may involve large-scale coupling reactions using similar catalytic systems. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,2-Di([1,1’-binaphthalen]-4-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring or the binaphthyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
1,2-Di([1,1’-binaphthalen]-4-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular recognition and binding interactions.
Industry: It may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1,2-Di([1,1’-binaphthalen]-4-yl)benzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various targets, such as proteins or nucleic acids. The pathways involved may include signal transduction and molecular recognition processes.
類似化合物との比較
Similar Compounds
- 1,2-Di([1,1’-binaphthalen]-2-yl)benzene
- 1,2-Di([1,1’-binaphthalen]-3-yl)benzene
- 1,2-Di([1,1’-binaphthalen]-5-yl)benzene
Uniqueness
1,2-Di([1,1’-binaphthalen]-4-yl)benzene is unique due to the specific positioning of the binaphthyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This unique structure may result in distinct electronic and steric effects, making it valuable for specific applications in materials science and molecular research.
特性
CAS番号 |
522630-12-2 |
|---|---|
分子式 |
C46H30 |
分子量 |
582.7 g/mol |
IUPAC名 |
1-naphthalen-1-yl-4-[2-(4-naphthalen-1-ylnaphthalen-1-yl)phenyl]naphthalene |
InChI |
InChI=1S/C46H30/c1-3-17-33-31(13-1)15-11-25-35(33)43-27-29-45(39-21-7-5-19-37(39)43)41-23-9-10-24-42(41)46-30-28-44(38-20-6-8-22-40(38)46)36-26-12-16-32-14-2-4-18-34(32)36/h1-30H |
InChIキー |
RIXKUEFYRBIUOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)C5=CC=CC=C5C6=CC=C(C7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




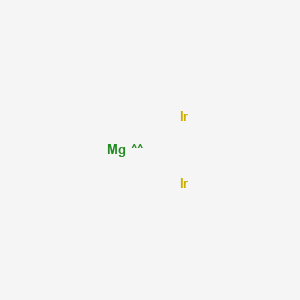
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)
![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
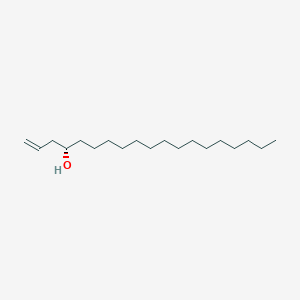

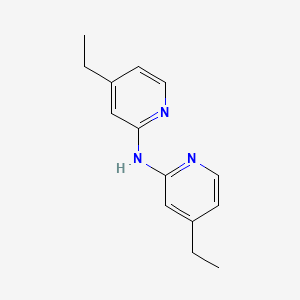
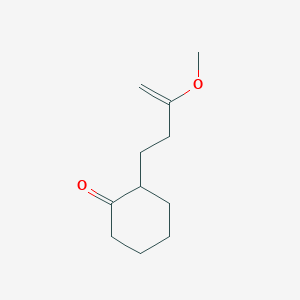
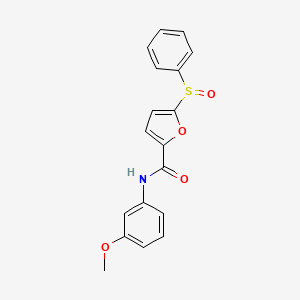
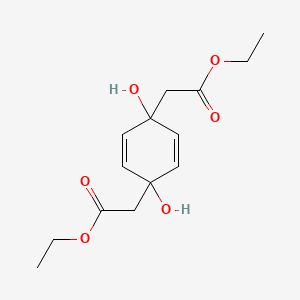
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
